molecular formula C10H8N2O2 B7852789 Isoquinolone carboxamide

Isoquinolone carboxamide

Cat. No.: B7852789
M. Wt: 188.18 g/mol
InChI Key: GNDFDJZKRDLIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolone carboxamide is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile biological and physiological activities. It is a derivative of isoquinoline, which is a core structure in many natural and synthetic compounds with pharmacological importance. This compound is known for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-migratory activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinolone carboxamide can be synthesized through various methods, including intermolecular annulation protocols and intramolecular cyclization. One common method involves the cyclocondensation of benzamide derivatives with functionalized arenes and alkynes. This reaction typically requires the presence of a catalyst, such as a transition metal, to facilitate the formation of the isoquinolone ring .

Another approach involves the use of dilithiated intermediates, such as dilithiated N-propenyl-ortho-toluamides or dilithiated 2-methyl-N-aryl-benzamides, which react with suitable electrophiles to form the desired this compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthetic routes that prioritize atom economy and step efficiency. The use of transition metal-catalyzed reactions, such as palladium or rhodium catalysis, is common in industrial settings due to their high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

Isoquinolone carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include isoquinolone N-oxides, tetrahydroisoquinolones, and various substituted isoquinolone derivatives .

Scientific Research Applications

Isoquinolone carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of isoquinolone carboxamide involves the inhibition of key signaling pathways. For example, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB) by preventing the phosphorylation of IκB. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as interleukin-6, tumor necrosis factor-alpha, and nitric oxide . Additionally, this compound can inhibit the phosphorylation of mitogen-activated protein kinases, including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9(13)8-5-6-3-1-2-4-7(6)10(14)12-8/h1-5H,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDFDJZKRDLIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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